2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol
Overview
Description
2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol is a complex organic compound featuring a 1,2,4-oxadiazole ring, a piperazine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring. This can be achieved by reacting amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in the presence of a base like NaOH in a DMSO medium .
Next, the oxadiazole intermediate is reacted with a piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products
Oxidation: Quinones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activities, including antimicrobial and anticancer properties.
Materials Science: The oxadiazole ring is known for its use in the development of fluorescent dyes and OLEDs.
Biological Studies: The compound can be used to study enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The oxadiazole ring may act as a pharmacophore, binding to specific sites on proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
2-[4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol is unique due to its combination of a 1,2,4-oxadiazole ring, a piperazine ring, and a phenol group. This combination provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-2-5-15-17-16(22-18-15)12-19-8-10-20(11-9-19)13-6-3-4-7-14(13)21/h3-4,6-7,21H,2,5,8-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIMOTQNHJIGCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCN(CC2)C3=CC=CC=C3O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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